REACTION_CXSMILES
|
CC1C=CC2C(=CC=CC=2N2CCN(CCC3C=C(C=CC=3)N)CC2)N=1.[Cl:27]CCN=C=O.[CH3:33][C:34]1[CH:43]=[CH:42][C:41]2[C:36](=[CH:37][CH:38]=[CH:39][C:40]=2[N:44]2[CH2:49][CH2:48][N:47]([CH2:50][CH2:51][C:52]3[CH:53]=[C:54]([N:58]4[CH2:62][CH2:61][NH:60][C:59]4=[O:63])[CH:55]=[CH:56][CH:57]=3)[CH2:46][CH2:45]2)[N:35]=1>>[ClH:27].[ClH:27].[CH3:33][C:34]1[CH:43]=[CH:42][C:41]2[C:36](=[CH:37][CH:38]=[CH:39][C:40]=2[N:44]2[CH2:49][CH2:48][N:47]([CH2:50][CH2:51][C:52]3[CH:53]=[C:54]([N:58]4[CH2:62][CH2:61][NH:60][C:59]4=[O:63])[CH:55]=[CH:56][CH:57]=3)[CH2:46][CH2:45]2)[N:35]=1 |f:3.4.5|
|
Name
|
cyclic ureas
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carbamates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC(=C2C=C1)N1CCN(CC1)CCC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC(=C2C=C1)N1CCN(CC1)CCC=1C=C(C=CC1)N1C(NCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CC1=NC2=CC=CC(=C2C=C1)N1CCN(CC1)CCC=1C=C(C=CC1)N1C(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |